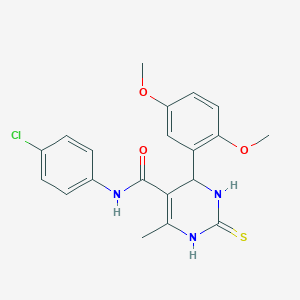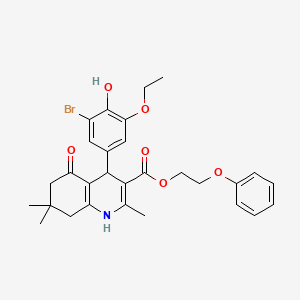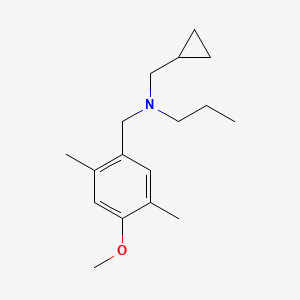
5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide, also known as SERT inhibitor, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the serotonin transporter (SERT) and has shown promising results in various studies.
Mecanismo De Acción
5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide is a potent inhibitor of the serotonin transporter (5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide). It binds to the 5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide and prevents the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration leads to various physiological and behavioral effects.
Biochemical and Physiological Effects:
5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase serotonin concentration in the synaptic cleft, which leads to an increase in serotonin signaling. This increase in serotonin signaling has been linked to various physiological and behavioral effects, including antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of the 5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide, which allows for the study of the role of serotonin in various physiological and behavioral processes. One of the limitations is that it is a synthetic compound, which may limit its applicability in certain types of studies.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide. One direction is the study of its effects on other neurotransmitter systems. Another direction is the study of its effects on different types of behavior, such as social behavior and cognition. Additionally, there is a need for the development of more potent and selective 5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide inhibitors for use in scientific research.
Métodos De Síntesis
The synthesis of 5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide involves several steps. The first step involves the reaction of 2-chlorothiophene with ethylmagnesium bromide to form 2-ethylthiophene. The second step involves the reaction of 2-ethylthiophene with 1-methyl-4-piperidinamine to form N-(1-methyl-4-piperidinyl)-2-ethylthiophenecarboxamide. The final step involves the reaction of N-(1-methyl-4-piperidinyl)-2-ethylthiophenecarboxamide with 1-bromo-3-chloropropane to form 5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
5-ethyl-N-(1-methyl-4-piperidinyl)-2-thiophenecarboxamide has been extensively studied in scientific research. It has shown promising results in various studies related to depression, anxiety, and addiction. It has been used as a tool to study the role of serotonin in various physiological and behavioral processes.
Propiedades
IUPAC Name |
5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-11-4-5-12(17-11)13(16)14-10-6-8-15(2)9-7-10/h4-5,10H,3,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHDVDZNPUVXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5183922.png)


![6-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5183948.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183963.png)
![butyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5183969.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183978.png)
![ethyl 4-[3-(heptylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5183986.png)
![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5183999.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)

![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)